(S)-3-(Methoxymethyl)pyrrolidine

Übersicht

Beschreibung

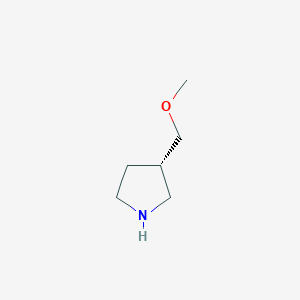

(S)-3-(Methoxymethyl)pyrrolidine is a chiral pyrrolidine derivative with a methoxymethyl group attached to the third carbon of the pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Methoxymethyl)pyrrolidine typically involves the following steps:

Starting Material: The synthesis often begins with commercially available pyrrolidine.

Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

Purification: Employing techniques such as distillation, crystallization, and chromatography to achieve high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-(Methoxymethyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The pyrrolidine ring can be reduced to form different saturated or partially saturated derivatives.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of methoxymethyl aldehyde or methoxymethyl carboxylic acid.

Reduction: Formation of N-methylpyrrolidine or other reduced derivatives.

Substitution: Formation of azido-methylpyrrolidine or thiomethylpyrrolidine.

Wissenschaftliche Forschungsanwendungen

(S)-3-(Methoxymethyl)pyrrolidine is not directly discussed within the provided search results; however, the search results do highlight the applications and properties of pyrrolidine and its derivatives in general, as well as (S)-(+)-2-(Methoxymethyl)pyrrolidine .

Pyrrolidine in Drug Discovery

Pyrrolidine is a saturated nitrogen heterocycle widely utilized in medicinal chemistry for creating compounds aimed at treating various human diseases . The interest in this scaffold is due to its ability to explore pharmacophore space because of its -hybridization, its contribution to the stereochemistry of molecules, and its increased three-dimensional coverage because of the non-planarity of the ring, a phenomenon called "pseudorotation" . Bioactive molecules that feature a pyrrolidine ring and its derivatives (including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol) have been reported .

Spatial Characteristics Influencing Biological Activities

The unrestricted conformation of the pyrrolidine ring can be controlled through the appropriate selection of substituents to affect its pharmacological efficacy . Inductive and stereoelectronic factors can influence the puckering of the pyrrolidine ring and, accordingly, its biological activity .

Spatial dispositions of the pyrrolidine scaffold that can affect biological activity towards specific targets:

- A cis-3,4-diphenylpyrrolidine scaffold can give a molecule a "U-shape" conformation, which is beneficial for inverse agonistic activity on the RORγt receptor .

- The cis-configuration accommodates two phenyl rings close to the face-to-face stacked arrangement .

- The introduction of a chiral pyrrolidine into molecules promotes selectivity towards CK1 receptors .

Examples of Pyrrolidine Derivatives and Their Applications

- Antibacterial agents A 2-(methoxymethyl)pyrrolidine group enhances antibacterial activities against resistant bacteria with the erm gene .

- Anticonvulsants Pyrrolidine-2,5-dione derivatives can prevent various kinds of seizures by blocking the sodium channel .

- Anticancer Activity Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogs have been synthesized and screened for anticancer activity against MCF-7 and HeLa cells .

Wirkmechanismus

The mechanism by which (S)-3-(Methoxymethyl)pyrrolidine exerts its effects depends on its specific application:

Enzyme Inhibition: It may act as a competitive inhibitor by binding to the active site of the enzyme, preventing substrate binding.

Chiral Catalysis: It can induce chirality in the synthesis of other compounds by forming transient chiral intermediates.

Material Science: It can influence the properties of materials by incorporating its chiral structure into the polymer matrix.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S,S)-(+)-2,5-Bis(methoxymethyl)pyrrolidine: A similar compound with two methoxymethyl groups, offering different reactivity and applications.

(S)-1-Amino-2-(methoxymethyl)pyrrolidine: Another derivative with an amino group, used in different synthetic and biological applications.

Uniqueness

(S)-3-(Methoxymethyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other pyrrolidine derivatives. Its chiral nature makes it valuable in asymmetric synthesis and chiral drug development.

Biologische Aktivität

(S)-3-(Methoxymethyl)pyrrolidine is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring with a methoxymethyl substituent. Its molecular formula is , and it has a molecular weight of approximately 115.17 g/mol. The compound can exist in different conformations, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the methoxymethyl group enhances its lipophilicity, facilitating membrane permeability and interaction with lipid bilayers.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.

- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing neurological functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains.

- Neuroprotective Effects : There is emerging evidence that it may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.

- Chiral Auxiliary in Synthesis : Its chiral nature makes it valuable as a chiral auxiliary in asymmetric synthesis, enhancing the production of biologically active compounds.

Data Table: Biological Activities Overview

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Moderate against Gram-positive bacteria | |

| Neuroprotective | Potential protective effects in vitro | |

| Chiral Auxiliary Use | Enhances synthesis of chiral compounds |

Case Studies and Research Findings

-

Antimicrobial Properties :

- A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated moderate activity against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent .

- Neuroprotective Research :

- Synthesis Applications :

Eigenschaften

IUPAC Name |

(3S)-3-(methoxymethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-5-6-2-3-7-4-6/h6-7H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTINRJGGSAKCEO-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301300165 | |

| Record name | (3S)-3-(Methoxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301300165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535924-74-4 | |

| Record name | (3S)-3-(Methoxymethyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=535924-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-(Methoxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301300165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.